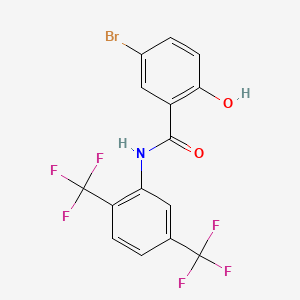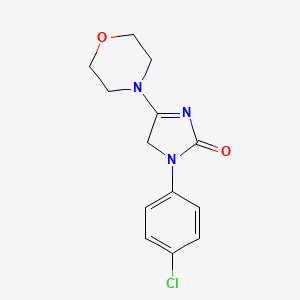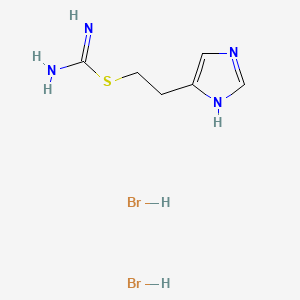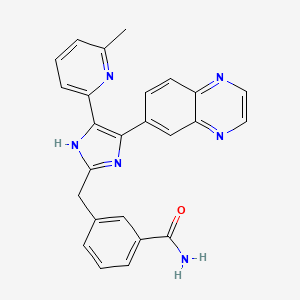
IN-1130
描述
IN-1130 是转化生长因子-β 型 I 受体激酶(也称为活化素受体样激酶 5)的高度选择性抑制剂。该化合物在抑制 Smad3 的磷酸化方面显示出巨大潜力,Smad3 是参与转化生长因子-β 信号通路的一种蛋白质。 This compound 已经过研究,以了解其抑制肾纤维化和阻止乳腺癌肺转移的能力 .
科学研究应用
IN-1130 具有广泛的科学研究应用,包括:
化学: 用作研究转化生长因子-β 信号通路的工具化合物。
生物学: 研究其在抑制细胞过程(如上皮-间质转化)中的作用。
医学: 探索其在治疗肾纤维化和癌症转移等疾病方面的潜在治疗效果。
作用机制
IN-1130 通过选择性抑制转化生长因子-β 型 I 受体激酶发挥作用。这种抑制阻止了 Smad3 的磷酸化,从而阻断了下游信号通路。分子靶标包括转化生长因子-β 受体和相关的信号蛋白。 所涉及的通路是转化生长因子-β/Smad 信号通路,它在各种细胞过程中发挥着至关重要的作用,例如增殖、分化和凋亡 .
类似化合物:
SB-431542: 转化生长因子-β 型 I 受体激酶的另一种选择性抑制剂。
LY-364947: 对转化生长因子-β 信号通路具有类似抑制作用的化合物。
This compound 的独特性: this compound 由于其在抑制转化生长因子-β 型 I 受体激酶方面的选择性和效力而独一无二。 它在肾纤维化和癌症转移等疾病的临床前研究中显示出显著的疗效,使其成为科学研究和潜在治疗应用的宝贵工具 .
生化分析
Biochemical Properties
IN-1130 plays a significant role in biochemical reactions, particularly in the inhibition of ALK5-mediated Smad3 phosphorylation . It interacts with the kinase domain of ALK5 and inhibits its phosphorylation of casein . The nature of these interactions is inhibitory, with this compound acting as a potent inhibitor of ALK5 .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes. It influences cell function by attenuating TGFβ/Smad signaling, thereby inhibiting cell migration and invasion . It also impacts gene expression by inhibiting the phosphorylation and nuclear translocation of TGF-β-stimulated Smad2 in HepG2 and 4T1 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ALK5 receptor. It inhibits the phosphorylation of Smad3 mediated by ALK5, thereby suppressing the TGF-β signaling pathway . This inhibition leads to changes in gene expression, impacting cellular functions and processes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in rats with unilateral ureteral obstruction, this compound administered at doses of 10 and 20 mg/kg/day was found to reduce interstitial fibrosis and other morphological changes .
Metabolic Pathways
Given its role as an ALK5 inhibitor, it likely interacts with enzymes and cofactors within the TGF-β signaling pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its role as an inhibitor of the ALK5 receptor, it is likely that it interacts with this receptor at the cellular level .
Subcellular Localization
As an inhibitor of the ALK5 receptor, it is likely that it localizes to the areas where this receptor is present within the cell .
准备方法
合成路线和反应条件: IN-1130 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,通常涉及使用有机溶剂、催化剂以及受控的温度和压力条件。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。这包括优化反应条件,以最大限度地提高产量和纯度,同时确保安全性和成本效益。该过程可能包括结晶、纯化和质量控制等步骤,以符合行业标准。
化学反应分析
反应类型: IN-1130 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以将 this compound 转换为还原形式。
取代: this compound 可以参与取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂在受控条件下使用。
主要产物: 从这些反应中形成的主要产物取决于所用特定试剂和条件。例如,氧化可能产生氧化衍生物,而还原可以产生 this compound 的还原形式。
相似化合物的比较
SB-431542: Another selective inhibitor of the transforming growth factor-beta type I receptor kinase.
LY-364947: A compound with similar inhibitory effects on the transforming growth factor-beta signaling pathway.
Uniqueness of IN-1130: this compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor-beta type I receptor kinase. It has shown significant efficacy in preclinical studies for conditions like renal fibrosis and cancer metastasis, making it a valuable tool for scientific research and potential therapeutic applications .
属性
IUPAC Name |
3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKSGWSKILPDDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868612-83-3 | |
| Record name | IN-1130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868612833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IN-1130 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4O83PQ97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of IN-1130?
A1: this compound specifically inhibits ALK5 [].
Q2: How does this compound affect the TGF-β1 signaling pathway?
A2: By inhibiting ALK5, this compound disrupts the TGF-β1 signaling pathway. This pathway plays a critical role in various cellular processes, including cell growth, differentiation, and fibrosis [].
Q3: What are the downstream effects of this compound's inhibition of ALK5?
A3: Inhibiting ALK5 with this compound prevents the phosphorylation of SMAD2 and SMAD3, key downstream signaling molecules in the TGF-β1 pathway. This inhibition, in turn, hinders the translocation of SMAD proteins from the cytoplasm to the nucleus, ultimately disrupting the transcription of profibrotic genes [].
Q4: What is the significance of inhibiting SMAD2/3 phosphorylation and nuclear translocation?
A4: SMAD2/3 phosphorylation and subsequent nuclear translocation are crucial steps in the TGF-β1 pathway's activation of profibrotic gene expression. Preventing these events effectively reduces the production of extracellular matrix proteins like collagen, thus exhibiting an anti-fibrotic effect [].
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases and literature would be necessary to obtain this information.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers do not include spectroscopic data for this compound. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) would be needed to elucidate its structural characteristics.
Q7: Are there studies on the material compatibility and stability of this compound under various conditions?
A7: The provided research papers primarily focus on the biological activity of this compound and do not delve into its material compatibility or stability under different conditions. Further research is needed to investigate these aspects.
Q8: Has this compound demonstrated any catalytic properties, and are there potential applications based on these properties?
A8: The research papers do not report on catalytic properties for this compound. Its primary focus remains on its role as an ALK5 inhibitor in biological contexts.
Q9: Have computational chemistry and modeling techniques been applied to study this compound?
A9: The research papers do not provide information on the use of computational chemistry or modeling for this compound. Such techniques could provide insights into its molecular interactions, binding affinities, and potential for structural modifications.
Q10: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A10: The research papers do not specifically mention SAR studies for this compound. Exploring structural modifications and their impact on activity and selectivity could be valuable for future drug development efforts.
Q11: What is known about the stability of this compound and formulation strategies to improve its stability, solubility, or bioavailability?
A11: The provided research papers do not discuss this compound's stability or formulation approaches. Investigations into its stability under various storage conditions and development of suitable formulations would be crucial for its potential therapeutic application.
Q12: Is there information available on SHE (Safety, Health, and Environment) regulations compliance, risk minimization, and responsible practices related to this compound?
A12: The provided research papers focus primarily on the biological activity of this compound and do not provide details on SHE regulations compliance or risk assessments. Addressing these aspects is crucial during the development of any potential therapeutic agent.
Q13: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound, including its ADME profile (absorption, distribution, metabolism, excretion) and in vivo activity and efficacy?
A13: The research papers do not provide specific details on the PK/PD profile of this compound. Comprehensive studies are necessary to characterize its absorption, distribution, metabolism, excretion, and ultimately, its efficacy and safety profile in vivo.
Q14: What in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?
A14: One study used fibroblasts derived from human Peyronie's plaque, a fibrotic condition. This compound effectively inhibited TGF-β1-induced extracellular matrix protein production in these cells, suggesting potential therapeutic benefit for Peyronie's disease [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



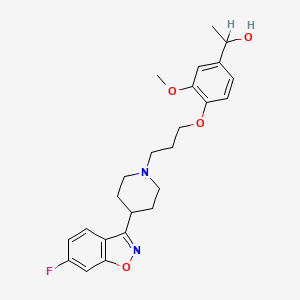
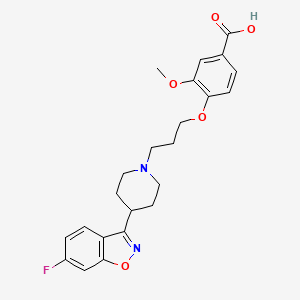
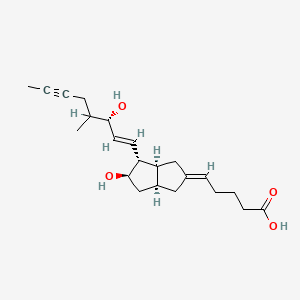

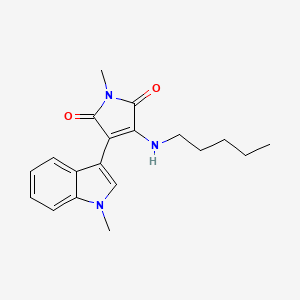
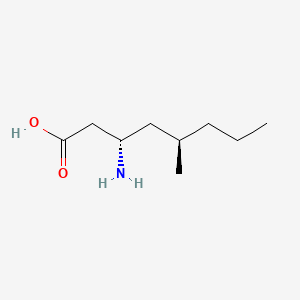
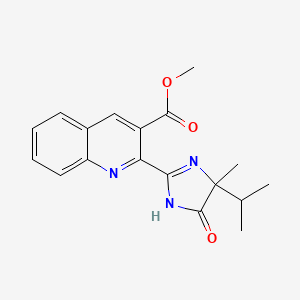
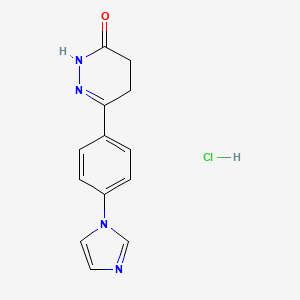
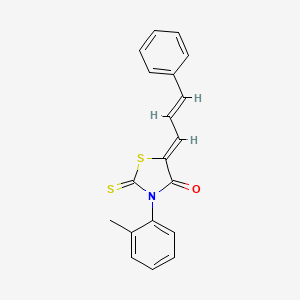
![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
